Cas no 94944-70-4 ((R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole)

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole structure
94944-70-4 structure
Nombre del producto:(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole
Número CAS:94944-70-4
MF:C9H14N2O5
Megavatios:230.217862606049
CID:807384
PubChem ID:329826636

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Propiedades químicas y físicas

Nombre e identificación

    • Ethanone,1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-
    • 2-acetyl-5-tetrahydroxybutyl imidazole
    • (R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole
    • 1-[4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone
    • 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone
    • 2-ACETYL-4-(1R,2S,3R,-4-TETRAHYDROXYBUTYL)-IMIDAZOLE
    • 2-Acetyl-4(5)-tetrahydroxybutylimidazole
    • 2-Acetyl-5-tetrahydroxybutyl iMidazole (THI)
    • 2-Acetyl-4-tetrahydroxybutylimidazole
    • 2-Athbi
    • C9H14N2O5
    • 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone
    • 1-[5-[(1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone (ACI)
    • Ethanone, 1-[4-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-, [1R-(1R*,2S*,3R*)]- (9CI)
    • THI
    • 2-acetyl-4-tetrahydroxybutyl imidazole; 2-acetyl-4(5)-tetrahydroxybutyl imidazole; 2-ATHBI
    • 2-Acetyl-4-tetrahydroxybutyl Imidazole; 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone
    • AKOS040744434
    • 94944-70-4
    • EN300-6734460
    • ETHANONE, 1-(5-((1R,2S,3R)-1,2,3,4-TETRAHYDROXYBUTYL)-1H-IMIDAZOL-2-YL)-
    • 2-Acetyltetrahydroxybutylimidazole, (1R,2S,3R)-
    • 2-ACETYL-4(5)-TETRAHYDROXYBUTYLIMIDAZOLE, (1R,2S,3R)-(-)-
    • 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole
    • CHEMBL488336
    • (1R,2S,3R)-2-acetyltetrahydroxybutylimidazole
    • 2-acetyl-4-tetrahydroxybutyl imidazole
    • Z2044772905
    • 1-[4-((1R,2S,3R)-1,2,3,4-Tetrahydroxy-butyl)-1H-imidazol-2-yl]-ethanone
    • GTPL6626
    • 1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutv1)-1H-imidazol-2-yl)ethanone
    • Ethanone, 1-(4-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)-, (1R-(1R*,2S*,3R*))-
    • HY-14113
    • UNII-HW195J55G1
    • 1-[4-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-imidazol-2-yl]ethanone
    • BDBM50018269
    • DTXSID20241695
    • Q27088980
    • CS-0003202
    • 1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone
    • A1-50281
    • Ethanone, 1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-
    • 2-Acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole
    • 1-{5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl}ethan-1-one
    • MFCD08752516
    • SR-01000946375
    • SCHEMBL306015
    • HMS3648I14
    • SCHEMBL10040084
    • GLXC-10608
    • 2-ACETYL-4(5)-TETRAHYDROXYBUTYLIMIDAZOLE, (1R,2S,3R)-
    • 2-Acetyl-5-(tetrahydroxybutyl)imidazole
    • 1-{4-[(1R,2S,3R)-1,2,3,4-TETRAHYDROXYBUTYL]-1H-IMIDAZOL-2-YL}ETHANONE
    • SR-01000946375-1
    • 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone
    • HW195J55G1
    • 1-[5-[(1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone; [1R-(1R*,2S*,3R*)]-1-[4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]-ethanone
    • MDL: MFCD08752516
    • Renchi: 1S/C9H14N2O5/c1-4(13)9-10-2-5(11-9)7(15)8(16)6(14)3-12/h2,6-8,12,14-16H,3H2,1H3,(H,10,11)/t6-,7-,8-/m1/s1
    • Clave inchi: CQSIXFHVGKMLGQ-BWZBUEFSSA-N
    • Sonrisas: [C@H](C1=CN=C(C(=O)C)N1)(O)[C@H](O)[C@H](O)CO

Atributos calculados

  • Calidad precisa: 230.09000
  • Masa isotópica única: 230.09027155g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 5
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 5
  • Complejidad: 250
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 3
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: -2.7
  • Superficie del Polo topológico: 127Ų

Propiedades experimentales

  • Denso: 1.536±0.06 g/cm3 (20 ºC 760 Torr),
  • Disolución: Slightly soluble (28 g/l) (25 º C),
  • Coeficiente de distribución del agua: Soluble in distilled water, DMSO (>5 mg/ml), clear (warmed), and PBS pH 7.2 (~0.15 mg/ml).
  • PSA: 126.67000
  • Logp: -1.64020

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Información de Seguridad

  • Símbolo: GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 22
  • Señalización de mercancías peligrosas: Xn
  • Condiciones de almacenamiento:2-8°C

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Datos Aduaneros

  • Código HS:2933290090
  • Datos Aduaneros:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole PrecioMás >>

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Enamine
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94944-70-4 95%
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Enamine
EN300-6734460-0.25g
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$1462.0 2023-07-10
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Biosynth
MA61366-500 mg
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Biosynth
MA61366-250 mg
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$370.00 2023-01-04

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol
1.2 Reagents: Acetic acid Solvents: Water
Referencia
A convenient synthesis of 2-acetyl-4(5)-(1R,2S,3R,4-tetrahydroxybutyl)imidazole
Halweg, Kim M.; Buchi, George, Journal of Organic Chemistry, 1985, 50(7), 1134-6

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Silver nitrate Solvents: Water
1.2 Reagents: Hydrochloric acid
Referencia
Synthesis of 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole
Sweeny, James G.; Ricks, Edith; Estrada-Valdes, Maria C.; Iacobucci, Guillermo A.; Long, Robert C. Jr., Journal of Organic Chemistry, 1985, 50(7), 1133-4

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  < 20 °C; 8 h, rt
1.2 Reagents: Sodium acetate Solvents: Methanol ;  1 h, 15 - 25 °C; 15 - 25 °C; 36 h, 10 - 25 °C
1.3 Reagents: Sodium methoxide Solvents: Methanol ;  10 - 25 °C; 36 h, 10 - 25 °C
1.4 Reagents: Acetic acid Solvents: Water ;  3 h, 25 °C → 50 °C
Referencia
Process for preparation of 1-[4-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1h-imidazol-2-yl]ethanone
, United States, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  15 min, 20 °C; 2 h, 20 °C
1.2 Solvents: Methanol ;  15 min, 20 °C; 6 h, 20 °C; 10 min, 20 °C; 16 h, 20 °C
1.3 Reagents: Acetic acid Solvents: Water ;  1 h, 60 °C
Referencia
Practical synthesis of potent sphingosine-1-phosphate lyase inhibitors THI and LX2931
Zhang, Haiming; Yan, Jie; Bednarz, Mark S.; Hernandez, Gonzalo; Lu, Yuelie; et al, Tetrahedron, 2013, 69(20), 4041-4046

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Water
Referencia
Asymmetric synthesis of (1R, 2S, 3R)-2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole
Cliff, Matthew D.; Pyne, Stephen G., Tetrahedron Letters, 1995, 36(33), 5969-72

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  5 h, rt
1.2 4 h, rt
1.3 Reagents: Sodium methoxide Solvents: Methanol ;  20 h, rt
1.4 Reagents: Acetic acid Solvents: Water ;  1.5 h, 60 °C
Referencia
Imidazole, oxazole and thiazole compounds and use thereof for the treatment of infectious diseases and cancer
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  6 h, rt; 16 h, rt
1.3 Reagents: Acetic acid Solvents: Water ;  1 h, 60 °C; 60 °C → 0 °C; 1 h, 0 °C
Referencia
Inhibition of Sphingosine-1-Phosphate Lyase for the Treatment of Autoimmune Disorders
Bagdanoff, Jeffrey T.; Donoviel, Michael S.; Nouraldeen, Amr; Tarver, James; Fu, Qinghong; et al, Journal of Medicinal Chemistry, 2009, 52(13), 3941-3953

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, rt
1.2 6 h, rt
1.3 Reagents: Sodium methoxide ;  16 h, rt
1.4 Reagents: Acetic acid Solvents: Water ;  1 h, 60 °C
Referencia
Synthesis and Application of 13C-Labeled 2-Acetyl-4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)imidazole (THI), an Immunosuppressant Observed in Caramel Food Colorings
Elsinghorst, Paul W.; Raters, Marion; Dingel, Anna; Fischer, Jochen; Matissek, Reinhard, Journal of Agricultural and Food Chemistry, 2013, 61(31), 7494-7499

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  15 min, rt; > 3 h, 20 °C
1.2 Solvents: Methanol ;  15 min, rt; 6 h, 20 °C
1.3 Reagents: Sodium methoxide Solvents: Methanol ;  10 min, 20 °C; 16 h, 20 °C
1.4 Reagents: Acetic acid Solvents: Water ;  1 h, 60 °C; 50 °C; 50 °C → 0 °C; 1 h, 0 °C
Referencia
Process for preparation of imidazole derivatives
, China, , ,

Métodos de producción 10

Condiciones de reacción
Referencia
Asymmetric Synthesis of 2-Acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazoles
Cliff, Matthew D.; Pyne, Stephen G., Journal of Organic Chemistry, 1997, 62(4), 1023-1032

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Raw materials

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Preparation Products

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Literatura relevante

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